(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid

Protease Inhibition Stereochemistry-Activity Relationship Pepsin Assay

Researchers developing statine-based aspartic protease inhibitors require stereochemically pure (3S,4R)-statine as a chiral reference standard and negative control. Without it, SAR conclusions risk invalidation by trace isomer contamination. - Definitive Negative Control: 2,240-fold potency reduction vs. (3S,4S)-statine in pepsin assays enables unambiguous stereospecificity validation. - Chiral HPLC/NMR Reference: Quantifies trace (3S,4R)-contamination in (3S,4S)-statine APIs and peptidomimetics. - Supply: ≥95% purity with batch-specific CoA (NMR, HPLC, GC); standard pack sizes 5 mg-1 g in stock for immediate dispatch.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 49642-11-7
Cat. No. B14149576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid
CAS49642-11-7
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)N
InChIInChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7+/m1/s1
InChIKeyDFVFTMTWCUHJBL-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-Statine: Chiral Amino Acid for Protease Research


(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid (CAS 49642-11-7) is a non-proteinogenic β-hydroxy-γ-amino acid and the (3S,4R)-diastereomer of statine, the pharmacophoric core of the natural aspartic protease inhibitor pepstatin [1]. This compound is a synthetic chiral building block primarily employed in medicinal chemistry as a stereochemical control compound, a reference standard for chiral purity assessment, and a precursor for generating statine-derived peptidomimetic libraries where the (3S,4R)-stereochemistry confers distinct binding properties relative to the natural (3S,4S)-isomer [2]. Its primary industrial and scientific value lies in enabling structure-activity relationship (SAR) studies and serving as a negative control in aspartic protease inhibition assays [3].

Why (3S,4R)-Statine Cannot Replace Other Isomers


Interchanging (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid with the more common (3S,4S)-statine (CAS 49642-07-1) or other stereoisomers is scientifically invalid due to the strict stereochemical requirements of aspartic protease active sites [1]. While (3S,4S)-statine functions as a potent transition-state analogue inhibitor with nanomolar Ki values against pepsin and cathepsin D, the (3S,4R)-diastereomer exhibits drastically reduced or negligible inhibitory activity due to an incompatible spatial arrangement of its hydroxyl and amino groups that prevents optimal hydrogen bonding with the catalytic aspartate residues [2]. Substituting the (3S,4R)-isomer for the active (3S,4S)-isomer in a synthetic workflow or biochemical assay would produce erroneous, non-reproducible results and potentially invalidate the entire study's conclusions regarding structure-activity relationships [3].

Quantitative Differentiation Evidence


Stereochemical Inversion Abolishes Pepsin Inhibition

The (3S,4R)-diastereomer of statine, when incorporated into the N-(acetyl-L-valyl-L-valyl)-statine tripeptide scaffold, exhibits no detectable inhibition of pepsin, whereas the corresponding (3S,4S)-diastereomer retains potent inhibitory activity [1]. This demonstrates that the (3S,4R)-configuration at the C4 amino group is incompatible with productive binding to the aspartic protease active site, making this compound essential as a stereochemical control and for establishing SAR boundaries [2].

Protease Inhibition Stereochemistry-Activity Relationship Pepsin Assay

Drastic Reduction in Pepsin Inhibitory Potency

In a systematic evaluation of all four statine stereoisomers incorporated into the N-carbobenzoxy-L-valyl-L-valyl-statine tripeptide scaffold, the (3S,4R)-stereoisomer exhibited a 2,240-fold decrease in antipepsin activity compared to the (3S,4S)-isomer [1]. This quantitative loss of potency underscores the absolute requirement for the (3S,4S)-configuration for tight binding to pepsin and provides a precise metric for the functional divergence between these diastereomers [2].

Aspartic Protease Inhibition Structure-Activity Relationship Pepsin Assay

Cysteine Protease Inhibitory Activity

While (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid shows negligible activity against aspartic proteases like pepsin, it demonstrates measurable inhibitory activity against certain cysteine proteases [1]. In a protease enzyme inhibition assay targeting cathepsins B, Z, and H, the compound exhibited an IC50 value of 6,600 nM (6.6 µM) [2]. This divergent protease selectivity profile contrasts with the aspartic protease specificity of (3S,4S)-statine, suggesting that the (3S,4R)-stereochemistry may be compatible with binding to cysteine protease active sites, albeit with moderate potency [3].

Cysteine Protease Inhibition Cathepsin B/Z/H Protease Profiling

Commercial Availability with Defined Purity

(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid is commercially available from multiple vendors with a minimum purity specification of 95% and is accompanied by batch-specific quality control data including NMR, HPLC, and GC analyses . This defined purity level and available analytical documentation are critical for ensuring experimental reproducibility, particularly when the compound is used as a chiral reference standard or a stereochemical control in SAR studies where even minor contamination with the active (3S,4S)-isomer could confound results .

Chiral Reference Standard Quality Control Reproducibility

Research and Industrial Applications


Chiral Reference Standard for Method Validation

The (3S,4R)-diastereomer serves as a critical reference standard for developing and validating chiral HPLC and NMR methods to assess the stereochemical purity of synthesized (3S,4S)-statine and statine-containing peptides. The 2,240-fold activity difference between the (3S,4S)- and (3S,4R)-isomers means that even trace contamination of the active isomer with the inactive diastereomer can be detected via chiral separation and quantified using this compound as a pure reference [1]. Analytical chemists and QC laboratories rely on (3S,4R)-statine to establish system suitability parameters and ensure the stereochemical integrity of active pharmaceutical ingredients (APIs) derived from the statine scaffold [2].

Negative Control in Aspartic Protease Assays

In biochemical assays evaluating novel statine-based inhibitors of pepsin, renin, or cathepsin D, the (3S,4R)-isomer is employed as a stereochemical negative control. Since this compound exhibits no pepsin inhibition and a 2,240-fold reduction in potency compared to the (3S,4S)-isomer when incorporated into analogous peptide scaffolds [1], it provides a definitive baseline for non-specific binding or assay interference [2]. This application is essential for researchers validating the stereospecificity of their inhibitors and for high-throughput screening campaigns seeking to identify genuine structure-activity relationships .

Building Block for Peptidomimetic Libraries

Medicinal chemists utilize (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid as a starting material for synthesizing diastereomeric peptidomimetic libraries. The distinct spatial orientation of the C3 hydroxyl and C4 amino groups in this isomer provides a unique conformational scaffold that, when coupled to various peptide sequences or small molecule warheads, may yield inhibitors with novel protease selectivity profiles, such as the observed micromolar activity against cysteine proteases [1]. This approach enables the exploration of chemical space orthogonal to the well-characterized (3S,4S)-statine pharmacophore and may uncover new lead compounds for therapeutic targets beyond aspartic proteases [2].

Stereochemical Probe for Active Site Topology

The (3S,4R)-isomer is a valuable tool for probing the stereochemical constraints of protease active sites through comparative inhibition studies. By systematically evaluating the inhibitory activity of all four statine stereoisomers against a panel of proteases, researchers can map the spatial requirements for substrate or inhibitor binding and deduce the relative orientation of catalytic residues [1]. The complete loss of pepsin inhibition with the (3S,4R)-isomer, contrasted with its measurable cysteine protease activity, provides direct evidence of the divergent active site topologies between aspartic and cysteine proteases, informing rational drug design and enzyme mechanism studies [2].

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